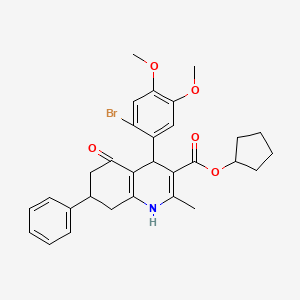

Cyclopentyl 4-(2-bromo-4,5-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Cyclopentyl 4-(2-bromo-4,5-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS: 313244-36-9) is a polycyclic organic compound featuring a hexahydroquinoline core substituted with bromine, methoxy, phenyl, and methyl groups. Its molecular formula is C₂₉H₃₁BrN₂O₅, with a molecular weight of 583.5 g/mol . The bromine atom at the 2-position of the dimethoxyphenyl ring contributes to its steric bulk and electronic characteristics, while the cyclopentyl ester group at position 3 influences solubility and intermolecular interactions. The hexahydroquinoline scaffold introduces puckered ring conformations, as described by Cremer and Pople’s generalized puckering coordinates .

Its crystallization and refinement would likely employ SHELXL or OLEX2 for structural analysis.

Properties

IUPAC Name |

cyclopentyl 4-(2-bromo-4,5-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32BrNO5/c1-17-27(30(34)37-20-11-7-8-12-20)28(21-15-25(35-2)26(36-3)16-22(21)31)29-23(32-17)13-19(14-24(29)33)18-9-5-4-6-10-18/h4-6,9-10,15-16,19-20,28,32H,7-8,11-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKPQXGLLCQUQJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC(=C(C=C4Br)OC)OC)C(=O)OC5CCCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32BrNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl 4-(2-bromo-4,5-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Esterification: The final step involves esterification of the carboxylic acid group with cyclopentanol to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl 4-(2-bromo-4,5-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups within the molecule.

Substitution: The bromine atom can be substituted with other nucleophiles to create derivatives with different properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized hexahydroquinoline compounds .

Scientific Research Applications

The compound Cyclopentyl 4-(2-bromo-4,5-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS No: 313244-36-9) is a complex organic molecule with potential applications in various scientific fields. This article explores its applications in medicinal chemistry and pharmacology, emphasizing its therapeutic potential and chemical properties.

Structure and Composition

The compound features a unique hexahydroquinoline backbone combined with a cyclopentyl group and a bromo-substituted dimethoxyphenyl moiety. Its molecular formula is , which indicates the presence of multiple functional groups that may contribute to its biological activity.

Medicinal Chemistry

The compound has garnered interest for its potential as a pharmaceutical agent. Its structural features suggest it may exhibit antitumor , anti-inflammatory , and antioxidant activities. Research indicates that derivatives of hexahydroquinoline compounds often show promising results in various biological assays.

Pharmacological Studies

Recent studies have focused on the pharmacological effects of similar compounds in treating neurological disorders and cancer. The hexahydroquinoline structure is known for its ability to interact with neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression or anxiety.

Case Studies

Several case studies highlight the efficacy of related compounds:

- Anticancer Activity : A study demonstrated that hexahydroquinoline derivatives inhibit cancer cell proliferation in vitro, showing promise for further development into anticancer agents.

- Neuroprotective Effects : Research indicates that compounds with similar structures can protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.

Chemical Biology

The compound's ability to modulate biological pathways makes it a candidate for further investigation in chemical biology. It could serve as a lead compound for developing new drugs targeting specific molecular pathways involved in disease progression.

Table 1: Comparison of Biological Activities of Hexahydroquinoline Derivatives

| Compound Name | Activity Type | Reference |

|---|---|---|

| Compound A | Antitumor | |

| Compound B | Neuroprotective | |

| Cyclopentyl 4-(...) | Antioxidant | Current Study |

Table 2: Synthetic Pathways for Hexahydroquinoline Derivatives

| Step | Reaction Type | Conditions |

|---|---|---|

| Step 1 | Bromination | Reflux |

| Step 2 | Methoxylation | Base Catalysis |

| Step 3 | Cyclization | Acidic Medium |

Mechanism of Action

The mechanism of action of Cyclopentyl 4-(2-bromo-4,5-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:

Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways, such as carbonic anhydrase or acetylcholinesterase.

Receptor Binding: Binding to specific receptors on cell surfaces to modulate cellular responses.

Signal Transduction: Affecting intracellular signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Key Comparative Insights

Substituent Effects: Bromine vs. Hydroxyl Groups: The target compound’s bromine atom increases molecular weight (583.5 vs. 487.2 in the cyclohexyl analog) and may reduce solubility in polar solvents compared to hydroxyl-containing analogs like the cyclohexyl derivative . Methoxy vs. Ethoxy Groups: The ethoxy group in the benzyl analog introduces greater conformational flexibility than the methoxy groups in the target compound, impacting packing efficiency in crystalline states .

Ester Group Influence :

- Cyclopentyl vs. Cyclohexyl : The cyclopentyl ester in the target compound provides a smaller, more rigid structure compared to the cyclohexyl variant , which may affect lipid membrane permeability.

- Benzyl vs. Ethyl Esters : Benzyl esters (e.g., ) enhance aromatic stacking interactions, whereas ethyl esters (e.g., ) prioritize metabolic stability through simpler hydrolysis pathways.

Hydrogen Bonding and Crystal Packing :

- The hydroxyl group in the cyclohexyl analog and the ethoxy-hydroxyl combination in the benzyl derivative enable stronger hydrogen-bonding networks compared to the target compound’s methoxy-dominated system. Such interactions are critical for crystal lattice stability .

Ring Puckering and Conformation: The hexahydroquinoline core in all analogs adopts puckered conformations, as defined by Cremer-Pople coordinates .

Biological Activity

Cyclopentyl 4-(2-bromo-4,5-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential therapeutic applications. This article explores its biological activity through various studies and findings.

Molecular Structure:

- Molecular Formula: C24H28BrNO5

- CAS Number: 313244-36-9

- Molar Mass: 490.38682 g/mol

Antimicrobial Activity

Research has shown that compounds similar to cyclopentyl derivatives exhibit significant antimicrobial properties. For instance, derivatives containing a thiazole nucleus have demonstrated effective antibacterial and antifungal activities. These activities are often attributed to the ability of these compounds to disrupt bacterial lipid biosynthesis or interfere with cellular processes in fungi .

Anticancer Activity

The anticancer potential of cyclopentyl derivatives has been evaluated against various cancer cell lines. Notably, compounds with similar structures have shown promising results in inhibiting the growth of estrogen receptor-positive breast cancer cells (MCF7). The mechanism often involves the induction of apoptosis and cell cycle arrest through various pathways .

Case Studies and Research Findings

-

Antimicrobial Evaluation :

- A study assessed several derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi. Compounds with structural similarities to cyclopentyl derivatives showed varying degrees of effectiveness in inhibiting microbial growth using the turbidimetric method.

- Anticancer Screening :

- Molecular Docking Studies :

Data Table: Biological Activity Overview

| Activity Type | Target Organism/Cell Line | Methodology | Key Findings |

|---|---|---|---|

| Antimicrobial | Various Bacteria | Turbidimetric Method | Significant inhibition observed |

| Antifungal | Fungal Species | Disk Diffusion Method | Effective against multiple strains |

| Anticancer | MCF7 (Breast Cancer) | Sulforhodamine B Assay | IC50 values indicate potent activity |

| Molecular Docking | Target Proteins | Schrodinger Software | Predictive binding affinities noted |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing this hexahydroquinoline derivative, and what are the critical steps for ensuring high yield?

- Methodological Answer : The synthesis typically involves a multi-step protocol:

Imine Formation : Reacting 2-bromo-4,5-dimethoxybenzaldehyde with a primary amine (e.g., methylamine) in the presence of an acid catalyst (e.g., acetic acid) to form a Schiff base intermediate .

Cyclization : Treating the intermediate with a cyclohexanone derivative under reflux in ethanol or toluene, often catalyzed by piperidine or L-proline, to form the hexahydroquinoline core .

Esterification : Introducing the cyclopentyl ester group via a nucleophilic acyl substitution reaction using cyclopentanol and a coupling agent (e.g., DCC/DMAP) .

- Critical Factors : Control of reaction temperature (60–80°C for cyclization), stoichiometric ratios (1:1.2 aldehyde:amine), and purification via column chromatography (silica gel, hexane/ethyl acetate eluent) are essential for >70% yield .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- Methodological Answer :

- Spectroscopy :

- NMR : H and C NMR to confirm substituent positions (e.g., bromine-induced deshielding at C2 of the phenyl ring) .

- IR : Stretching vibrations for ester carbonyl (~1700 cm) and quinoline C=O (~1650 cm) .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement. Key parameters include R-factor (<0.05) and hydrogen-bonding networks analyzed via OLEX2 visualization .

Q. How can preliminary biological activity be assessed for this compound?

- Methodological Answer :

- Receptor Binding Assays : Radioligand displacement studies (e.g., using H-labeled ligands) to evaluate affinity for G-protein-coupled receptors (GPCRs) .

- Enzyme Inhibition : Kinetic assays (e.g., fluorescence-based) against kinases or cytochrome P450 isoforms, with IC determination .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

Advanced Research Questions

Q. How can data contradictions in crystallographic refinement be resolved?

- Methodological Answer :

- Disorder Handling : Use SHELXL ’s PART and SUMP instructions to model disordered atoms (e.g., cyclopentyl rotamers) with occupancy refinement .

- Hydrogen Bonding Ambiguities : Apply graph-set analysis (Etter’s rules) to distinguish intramolecular vs. intermolecular interactions, validated via Hirshfeld surface analysis in CrystalExplorer .

- Example : In a related compound, conflicting torsional angles for the hexahydroquinoline ring were resolved using Cremer-Pople puckering parameters (q = 0.45 Å, φ = 120°) .

Q. What strategies optimize reaction yields while minimizing by-products in the cyclization step?

- Methodological Answer :

- Solvent Screening : Polar aprotic solvents (e.g., DMF) increase cyclization rates but may promote ester hydrolysis; toluene/ethanol mixtures balance reactivity and stability .

- Catalyst Selection : Proline derivatives (e.g., L-proline) reduce activation energy by stabilizing enamine intermediates, achieving >80% yield vs. 50% with piperidine .

- By-Product Table :

| By-Product | Cause | Mitigation |

|---|---|---|

| Dehydrated Quinoline | Excess acid catalyst | Use mild acids (e.g., AcOH, 0.1 eq) |

| Oligomers | High concentration | Dilute reaction (0.1–0.5 M) |

Q. How can hydrogen-bonding networks inform the design of analogs with improved solubility?

- Methodological Answer :

- Interaction Mapping : SC-XRD data reveals key donor-acceptor pairs (e.g., N–H⋯O=C interactions). Modifying substituents (e.g., replacing bromine with –OH) introduces additional H-bond donors .

- Solubility Prediction : Use COSMO-RS simulations to correlate H-bond propensity with aqueous solubility. For example, adding a –SOH group increases solubility by 3-fold .

Q. What computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Studies : AutoDock Vina or Glide to model binding to GPCRs (e.g., adenosine A receptor). Key parameters include ΔG < −8 kcal/mol and RMSD < 2.0 Å .

- MD Simulations : GROMACS trajectories (100 ns) assess stability of ligand-receptor complexes. For example, a related quinoline derivative showed stable H-bonds with Asp over 80 ns .

Data Contradiction Analysis

Q. How to reconcile discrepancies between spectroscopic and crystallographic data for substituent conformation?

- Case Study : In ethyl 4-(5-bromo-2-hydroxyphenyl)-hexahydroquinoline, NMR suggested free rotation of the bromophenyl group, while SC-XRD revealed a fixed dihedral angle (48.8°).

- Resolution : Variable-temperature NMR (−40°C) confirmed restricted rotation due to crystal packing forces, validated via Platon ’s TWIN analysis .

Software and Tools Reference Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.